molecular formula C19H23FN4O3 B11489891 3-cyclohexyl-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclohexyl-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11489891
M. Wt: 374.4 g/mol
InChI Key: VQJVPZCXZOXWAI-UHFFFAOYSA-N
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Description

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclohexyl group, and a fluorophenyl group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE typically involves the cyclization of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a pharmacophore, binding to various enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23FN4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-cyclohexyl-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H23FN4O3/c20-15-8-6-13(7-9-15)12-16(25)21-10-11-22-18(26)19-23-17(24-27-19)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,21,25)(H,22,26)

InChI Key

VQJVPZCXZOXWAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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